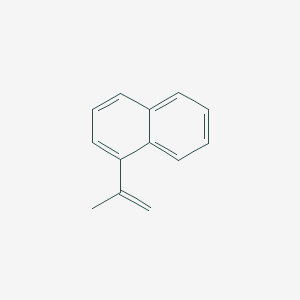

1-Isopropenylnaphthalene

Description

Structure

3D Structure

Properties

CAS No. |

1855-47-6 |

|---|---|

Molecular Formula |

C13H12 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

1-prop-1-en-2-ylnaphthalene |

InChI |

InChI=1S/C13H12/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-9H,1H2,2H3 |

InChI Key |

LCJNYCWJKAWZKZ-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC=CC2=CC=CC=C21 |

Canonical SMILES |

CC(=C)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Isopropenylnaphthalene and Its Precursors

Classical and Contemporary Approaches to 1-Isopropenylnaphthalene Synthesis

Traditional methods for constructing the isopropenyl moiety on the naphthalene (B1677914) scaffold remain highly relevant in both laboratory and industrial settings. These approaches typically involve the formation of a tertiary alcohol precursor followed by elimination, or the direct creation of the double bond through olefination.

Olefination and Dehydration Reactions for Isopropenyl Moiety Formation

A common and straightforward route to this compound involves the dehydration of 1-(1-naphthyl)propan-2-ol. This tertiary alcohol precursor is readily synthesized via the reaction of 1-acetylnaphthalene with a methyl Grignard reagent, such as methylmagnesium bromide or methylmagnesium iodide. wikipedia.orgsigmaaldrich.comyoutube.comyoutube.comyoutube.com The subsequent acid-catalyzed dehydration of the resulting alcohol yields the desired this compound.

Another powerful method for the direct formation of the isopropenyl group is the Wittig reaction. oregonstate.eduwikipedia.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comnptel.ac.in This reaction utilizes a phosphonium (B103445) ylide, specifically methylenetriphenylphosphorane, to convert 1-acetylnaphthalene directly into this compound. oregonstate.eduwikipedia.orgchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comnptel.ac.in The Wittig reaction is known for its high functional group tolerance and is a cornerstone of alkene synthesis. chemistrysteps.comnptel.ac.in

The Julia-Lythgoe olefination provides an alternative multi-step approach to synthesize (E)-alkenes, which could be adapted for this compound synthesis. organic-chemistry.org This method involves the reaction of a phenylsulfonyl carbanion with an aldehyde or ketone, followed by esterification and reductive elimination. organic-chemistry.org

Table 1: Comparison of Classical Synthesis Methods for this compound

| Method | Precursor(s) | Key Reagents | Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Reaction & Dehydration | 1-Acetylnaphthalene | Methylmagnesium halide, Acid | 1-(1-Naphthyl)propan-2-ol | Readily available starting materials, straightforward procedure. | Two-step process, potential for side reactions during dehydration. |

| Wittig Reaction | 1-Acetylnaphthalene | Methylenetriphenylphosphorane | Oxaphosphetane | Direct one-step conversion, high functional group tolerance. chemistrysteps.comnptel.ac.in | Stoichiometric amounts of phosphine (B1218219) oxide byproduct are generated. masterorganicchemistry.com |

| Julia-Lythgoe Olefination | 1-Acetylnaphthalene | Phenylsulfonyl carbanion, Acylating agent, Reducing agent (e.g., sodium amalgam) | β-Hydroxy sulfone, β-Acetoxy sulfone | High (E)-alkene selectivity. organic-chemistry.org | Multi-step process, use of toxic mercury-based reagents in the classical procedure. organic-chemistry.org |

Strategies Involving Naphthalene Ring Functionalization for Isopropenyl Attachment

Instead of building the isopropenyl group from a pre-functionalized naphthalene, an alternative strategy involves the direct introduction of the isopropenyl unit onto the naphthalene ring. One such approach is the Friedel-Crafts alkylation of naphthalene with an appropriate isopropenyl-containing electrophile, though this can be prone to issues with regioselectivity and rearrangements. vaia.com A more controlled method involves the reaction of a naphthalene-derived organometallic species with an isopropenyl electrophile. For instance, 1-naphthylmagnesium bromide, formed from 1-bromonaphthalene (B1665260) and magnesium, can react with acetone (B3395972) to yield 1-(1-naphthyl)propan-2-ol, which is then dehydrated as previously described.

Recent advancements have also explored the transmutation of heterocyclic systems to access substituted naphthalenes. For example, a method for the nitrogen-to-carbon transmutation of isoquinolines using a phosphonium ylide has been developed to synthesize a variety of naphthalene derivatives. nih.gov This strategy could potentially be adapted for the synthesis of this compound. nih.gov

Catalytic Synthesis of this compound and Analogues

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and related compounds has benefited from the development of both metal-catalyzed and organocatalytic transformations.

Metal-Catalyzed Coupling and C-H Functionalization Routes

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. rsc.orgresearchgate.netnih.gov For instance, a palladium-catalyzed Heck reaction could potentially couple 1-halonaphthalene with isopropenyl acetate (B1210297) or a related isopropenylating agent. Furthermore, the dearomative 1,4-difunctionalization of naphthalenes via a palladium-catalyzed tandem Heck/Suzuki coupling reaction has been reported, showcasing the versatility of palladium catalysis in naphthalene chemistry. nih.gov

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the synthesis of complex organic molecules. dmaiti.comlibretexts.orgrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials by directly converting a C-H bond into a new C-C or C-heteroatom bond. nih.gov A palladium-catalyzed non-directed C-H functionalization of arenes, including naphthalene, has been developed, which could be applied to the synthesis of this compound. nih.gov Additionally, iron-catalyzed C-H functionalization has been used for the synthesis of 1-chalcogenylated naphthalene derivatives, indicating the potential for other metal-catalyzed C-H functionalizations of the naphthalene core. thieme.de Iridium and rhodium catalysts have also been employed for the intramolecular C(sp3)–H silylation to synthesize 1-silaacenaphthenes, demonstrating the utility of these metals in C-H activation chemistry involving the naphthalene framework. rsc.org

Table 2: Overview of Metal-Catalyzed Syntheses

| Catalytic Method | Catalyst/Metal | Reactants | Key Features |

|---|---|---|---|

| Heck Coupling | Palladium | 1-Halonaphthalene, Isopropenylating agent | Forms a C-C bond between the naphthalene ring and the isopropenyl group. |

| Suzuki Coupling | Palladium | 1-Naphthylboronic acid, Isopropenyl halide | Another versatile C-C bond-forming reaction. |

| Non-Directed C-H Functionalization | Palladium | Naphthalene, Isopropenylating agent | Direct activation of a C-H bond on the naphthalene ring, high atom economy. nih.gov |

| C-H Functionalization | Iron, Iridium, Rhodium | Naphthalene derivatives | Potential for selective functionalization at the C1 position. thieme.dersc.org |

Organocatalytic Methods in Isopropenylnaphthalene Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative for synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not extensively reported, general organocatalytic principles can be applied. For instance, an organocatalyzed aldol-type reaction between a naphthalene-derived nucleophile and acetone, followed by dehydration, could be a plausible route. The development of organocatalytic methods for the synthesis of isopropenylarenes is an active area of research.

Sustainable Chemistry Approaches and Green Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this translates to using less toxic reagents, reducing waste, and improving energy efficiency.

One approach to a greener synthesis is the use of catalytic methods, which reduce the amount of waste generated compared to stoichiometric reactions. researchgate.net The development of C-H functionalization routes is particularly promising in this regard, as it minimizes the number of synthetic steps and avoids the use of pre-functionalized substrates. dmaiti.comlibretexts.orgrsc.orgnih.gov

Furthermore, the use of more environmentally benign solvents and reaction conditions is a key aspect of green chemistry. Research into performing reactions in water or using solvent-free conditions for the synthesis of this compound and its precursors would be a significant step towards a more sustainable process. The pyrolytic formation of this compound from sesquiterpenes has been observed, suggesting potential biomass-derived routes. unit.no Additionally, this compound has been identified as a product from the conversion of waste plastic into liquid hydrocarbons, which could represent a recycling-based synthetic pathway. core.ac.ukworldwidejournals.com

Chemical Reactivity and Reaction Mechanisms of 1 Isopropenylnaphthalene

Electrophilic and Nucleophilic Transformations of the Isopropenyl Group

The isopropenyl group of 1-isopropenylnaphthalene is susceptible to both electrophilic and nucleophilic attacks due to the reactivity of its carbon-carbon double bond.

The double bond in this compound allows for various addition reactions, including hydrofunctionalization and difunctionalization. These reactions are crucial for introducing new functional groups and increasing the molecular complexity.

Hydrofunctionalization involves the addition of a hydrogen atom and another functional group across the double bond. For instance, the alkoxycarbonylation of olefins, a process applicable to this compound, introduces an alkoxycarbonyl group. gccpo.org

Difunctionalization refers to the addition of two functional groups across the double bond. An example is the electrochemical difunctionalization of alkenes, which has been applied to 2-isopropenylnaphthalene (B1580880) and is a relevant transformation for the 1-isomer as well. thieme-connect.comthieme-connect.com This method can introduce functionalities like a bromo and a methoxy (B1213986) group across the double bond. thieme-connect.com Radical 1,4-acylcyanoalkylation of alkenes represents another difunctionalization pathway, leading to the formation of ζ-ketonitriles. rsc.org

Table 1: Examples of Difunctionalization Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Electrochemical Bromomethoxylation | N/A (electrochemical) | β-Bromoether | thieme-connect.com |

| Radical 1,4-Acylcyanoalkylation | Aldehydes, Alkyl Nitriles, DTBP | ζ-Ketonitrile | rsc.org |

The oxidation of this compound can lead to various products depending on the reaction conditions and the oxidizing agents used. A key transformation is the oxidative cleavage of the carbon-carbon double bond to yield ketones. d-nb.info For instance, aerobic oxidative cleavage catalyzed by N-hydroxyphthalimide (NHPI) can convert α-aryl-substituted alkenes into their corresponding ketones. d-nb.info The selectivity of these reactions can be influenced by factors such as the catalyst system and the presence of additives. For example, in the NHPI-catalyzed oxidation, using an azo-initiator like AIBN can lead to higher selectivity for the ketone product compared to using a cobalt salt. d-nb.info

Another important oxidation product is the corresponding epoxide. The formation of epoxides competes with the formation of ketones during oxidation. d-nb.info Studies on the oxidation of styrene (B11656) derivatives, including 1- and 2-isopropenylnaphthalene, have been conducted to understand the reactivity and selectivity of these processes. researchgate.net

Addition Reactions: Hydrofunctionalization and Difunctionalization

Dimerization and Oligomerization Pathways of this compound

Under certain conditions, particularly with cationic initiation, this compound readily undergoes dimerization and oligomerization. tandfonline.comtandfonline.com

The dimerization of this compound initiated by Lewis acids consistently yields a specific dimer structure. tandfonline.com Through X-ray diffractometry and NMR spectroscopy, the structure of the dimer has been unequivocally established. tandfonline.comtandfonline.com The cyclization of the dimeric ion occurs on carbon 8 (the peri position) of the naphthalene (B1677914) ring. tandfonline.comtandfonline.com This specific cyclization is a key feature of the dimerization process. The melting point of the dimer of this compound is reported to be 202°C. tandfonline.com

The dimerization of this compound is initiated by the formation of a carbocation from the monomer. This carbocation then attacks a neutral monomer molecule to form a dimeric ion. The subsequent intramolecular cyclization onto the C8 position of the naphthalene ring leads to the final stable dimer. tandfonline.comtandfonline.com The structure of the resulting dimer is independent of the specific cationic initiator used. tandfonline.comtandfonline.com While cationic initiation leads to dimerization, attempts to achieve high molecular weight polymers through free-radical or anionic initiation have been less successful, often resulting in only low polymers or no reaction at all. tandfonline.com

Structural Characterization of Dimer Products

Reactions Involving the Naphthalene Core

While the isopropenyl group is the primary site of reactivity, the naphthalene core can also participate in reactions. For instance, during the cationic dimerization of this compound, the naphthalene ring itself is involved in the crucial cyclization step. tandfonline.comtandfonline.com Additionally, vulcanization of this compound with sulfur at high temperatures (190°C) leads to the formation of sulfur-containing heterocyclic compounds, such as 1-methylnaphtho[2,1-b]thiophene and 4-(1-naphthyl)-1,2-dithiole-3-thione, demonstrating the reactivity of the naphthalene system under specific conditions. researchgate.net

Aromatic Functionalization and Substituent Effects

The reactivity of this compound is significantly influenced by the interplay between its naphthalene ring and the isopropenyl substituent. The naphthalene moiety, being an electron-rich aromatic system, is susceptible to electrophilic attack. The isopropenyl group, with its double bond, provides a site for a variety of addition reactions.

Research into the free radical addition of thiophenol to substituted α-methylstyrenes, including this compound, has provided insights into substituent effects. oregonstate.edu These studies indicate that the naphthalene ring influences the reactivity at the isopropenyl group. The relative rate of disappearance of this compound compared to its isomer, 2-isopropenylnaphthalene, highlights the distinct electronic and steric environment of the 1-position. oregonstate.edu

Furthermore, the development of novel methods for arene functionalization, particularly through photoredox catalysis, has opened new avenues for modifying electron-rich arenes like naphthalene. nih.gov This approach involves the single-electron oxidation of the arene to form a highly reactive arene cation radical, which can then engage with various nucleophiles. nih.gov This method allows for C-H functionalization, expanding the possibilities for introducing new functional groups onto the naphthalene ring of this compound. nih.gov

The influence of substituents on the naphthalene ring can further modulate the reactivity of the isopropenyl group. Electron-donating or electron-withdrawing groups on the aromatic system can alter the electron density of the double bond, thereby affecting its susceptibility to electrophilic or radical attack. For instance, in Friedel-Crafts acetylation of substituted naphthalenes, the position of substitution is directed by the existing substituents. okstate.edu

Ring-Opening and Degradation Mechanisms

The degradation of this compound can proceed through various pathways, often initiated by oxidation or photolysis. The photolysis of the related compound 2-isopropylnaphthalene (B46572) has been shown to yield 2-isopropenylnaphthalene as one of the photoproducts, which can then undergo further degradation. jst.go.jp The identified degradation products from 2-isopropylnaphthalene, such as 2-acetonaphthone and β-naphthol, suggest that the isopropenyl group in this compound could be a key site for oxidative cleavage. jst.go.jp

Studies on the thermal decomposition of 1-methyl-1-(1-naphthyl)ethyl hydroperoxides have also shed light on potential degradation pathways. researchgate.net These hydroperoxides can decompose to form various products, including those resulting from rearrangements of the alkoxy radicals. researchgate.net While not directly studying this compound, this research provides plausible mechanisms for the breakdown of related structures.

The microbial degradation of naphthalene and its derivatives is another important aspect of its environmental fate. ethz.ch Bacteria such as Pseudomonas species can initiate the degradation of naphthalene through dioxygenation, leading to ring cleavage. ethz.ch While specific pathways for this compound are not detailed, the general mechanisms for naphthalene degradation suggest that the aromatic rings are susceptible to microbial attack, ultimately leading to the breakdown of the molecule. ethz.ch

Transition Metal-Catalyzed Transformations Utilizing this compound as a Substrate

Transition metal catalysis offers a powerful toolkit for the selective transformation of this compound into more complex molecules. numberanalytics.comsioc-journal.cnnih.govrsc.org The isopropenyl group is a versatile handle for various catalytic reactions.

One notable application is in electrochemical difunctionalization reactions. For example, 2-isopropenylnaphthalene has been shown to be a suitable substrate for electrochemical 1,2-difunctionalization, yielding the corresponding bromoether in moderate yield. thieme-connect.com This demonstrates the ability to functionalize the double bond of the isopropenyl group under electrochemical conditions, often facilitated by a transition metal catalyst.

Furthermore, this compound can participate in radical 1,4-acylcyanoalkylation of alkenes. rsc.org In these reactions, the isopropenylnaphthalene acts as an alkene substrate, reacting with acyl and cyanoalkyl radicals generated in a metal-free system to form ζ-ketonitriles. rsc.org This highlights the utility of the isopropenyl group in C-C bond-forming reactions.

The development of transition metal-catalyzed C-H functionalization has also impacted the reactivity of substrates like this compound. nih.gov Palladium-catalyzed reactions, for instance, are widely used for the direct arylation of heteroaromatics and can be applied to arenes as well. nih.gov These methods could potentially be used to directly functionalize the C-H bonds of the naphthalene ring in this compound.

The following table summarizes some of the transition metal-catalyzed transformations involving isopropenylnaphthalene derivatives:

| Reaction Type | Substrate | Catalyst/Conditions | Product | Yield | Reference |

| Electrochemical 1,2-Difunctionalization | 2-Isopropenylnaphthalene | Carbon plate anode, Platinum plate cathode, CH₂Br₂, MeCN/MeOH | 2-(2-Bromo-1-methoxy-1-methylethyl)naphthalene | Moderate | thieme-connect.com |

| Radical 1,4-Acylcyanoalkylation | This compound | DTBP, 110 °C | ζ-Ketonitrile derivative | Satisfactory | rsc.org |

These examples underscore the synthetic potential of this compound as a building block in organic synthesis, enabled by the strategic use of transition metal catalysts.

Polymerization Chemistry and Materials Science Applications of 1 Isopropenylnaphthalene

Anionic Polymerization of 1-Isopropenylnaphthalene

Anionic polymerization offers a powerful method for synthesizing polymers with well-defined architectures, and this compound (1-IPN) has been a subject of interest in this field. kpi.ua Like other α-methylstyrene derivatives, its polymerization is reversible and highly sensitive to reaction conditions. kpi.ua

The anionic polymerization of α-substituted vinyl monomers like 1-IPN is characterized by a reversible equilibrium between the propagating chain end and the monomer. kpi.ua This equilibrium is defined by a ceiling temperature (Tc), above which polymerization is thermodynamically unfavorable. The polymerization of 1-IPN is an equilibrium process except at very low temperatures. kpi.ua

Key thermodynamic parameters for the anionic polymerization of 1-IPN initiated by sec-butyllithium (B1581126) in a toluene (B28343) solvent system have been determined. kpi.ua The equilibrium monomer concentrations, [M]e, were measured at various temperatures to establish the thermodynamic profile of the polymerization. kpi.ua

From the relationship between the equilibrium monomer concentration and temperature, the standard enthalpy (ΔH°p) and standard entropy (ΔS°p) of polymerization can be calculated. For the polymerization of 1-IPN in toluene, the values were determined to be -8.5 kcal/mol for enthalpy and -25.8 cal/(mol·K) for entropy. kpi.ua The ceiling temperature, which represents the threshold above which polymer formation is no longer favorable, was found to be approximately 57°C for a 1M solution. kpi.ua

Below is a table summarizing the equilibrium monomer concentrations at different temperatures for the anionic polymerization of 1-IPN in toluene. kpi.ua

| Temperature (°C) | Equilibrium Monomer Concentration, [M]e (mol/L) |

| 0 | 0.04 |

| 10 | 0.08 |

| 20 | 0.16 |

| 30 | 0.30 |

| 40 | 0.55 |

| 50 | 0.96 |

Data sourced from reference kpi.ua.

In the case of 1-IPN, studies have been conducted in both polar and nonpolar solvents. kpi.ua

Solvent Effects : In polar aprotic solvents like tetrahydrofuran (B95107) (THF), the solvent molecules solvate the cation of the ion pair at the propagating chain end. uni-bayreuth.de This leads to the formation of solvent-separated ion pairs or even free ions, which are highly reactive. pageplace.deuni-bayreuth.de Consequently, polymerization in THF is typically very fast. uni-bayreuth.de In contrast, nonpolar hydrocarbon solvents like toluene result in the formation of less reactive "contact" ion pairs, where the carbanion and its counterion are closely associated. kpi.uauni-bayreuth.de This leads to slower polymerization rates compared to those in polar solvents. uni-bayreuth.de

Counterion Effects : The nature of the alkali metal counterion (e.g., Li+, Na+, K+) also significantly affects polymerization. kpi.ua Early studies on 1-IPN often employed sodium or potassium counterions in THF. kpi.ua The size of the cation influences the interionic distance in the ion pair. In non-polar solvents, larger cations can lead to faster propagation rates due to a looser ion pair. uni-bayreuth.de In polar solvents, however, the trend can be reversed due to differences in solvation energy. uni-bayreuth.de Studies using a lithium counterion (from sec-butyllithium initiator) in toluene have provided valuable data on polymerization in nonpolar systems. kpi.ua The choice of counterion is crucial as it impacts not only the kinetics but also the potential for side reactions. pageplace.de

The interplay between solvent and counterion determines the concentration and reactivity of the various active species (contact ion pairs, solvent-separated ion pairs, free ions), thereby controlling the polymer's molecular weight and molecular weight distribution. uni-bayreuth.de

The synthesis of high molecular weight homopolymers via anionic polymerization relies on establishing "living" polymerization conditions, where chain termination and transfer reactions are absent. ethernet.edu.et This allows polymer chains to grow until all monomer is consumed, and the final molecular weight is determined by the molar ratio of monomer to initiator. ethernet.edu.et

To achieve high molecular weight poly(this compound), several conditions must be met:

Purity of Reagents : The monomer, solvent, and initiator must be of extremely high purity. Impurities with active protons (like water or alcohols) can terminate the propagating carbanions, preventing the formation of long polymer chains. kpi.ua

Initiator Selection : An efficient initiator that rapidly reacts with the monomer to form active propagating species is essential. Organolithium compounds, such as sec-butyllithium, are effective initiators for the polymerization of styrenic monomers like 1-IPN in hydrocarbon solvents. kpi.ua

Reaction Temperature : Polymerization must be conducted below the ceiling temperature to favor polymer formation. kpi.ua For 1-IPN, this means operating at temperatures significantly below 57°C, especially at lower monomer concentrations, to drive the equilibrium towards the polymer. kpi.ua

By carefully controlling these factors, it is possible to synthesize poly(this compound) homopolymers with predictable, high molecular weights and narrow molecular weight distributions (polydispersity index close to 1.0), which is a hallmark of a living polymerization process. ethernet.edu.et

Influence of Solvent and Counterion on Polymer Architecture

Radical Polymerization and Copolymerization of this compound

Radical polymerization offers an alternative route to synthesizing polymers from 1-IPN, with controlled radical polymerization techniques providing enhanced control over the final polymer structure.

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. sigmaaldrich.comiupac.org These methods operate by establishing a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species, minimizing irreversible termination reactions. The primary CRP techniques applicable to vinyl monomers like this compound include:

Atom Transfer Radical Polymerization (ATRP) : This is one of the most robust and widely used CRP methods. sigmaaldrich.com It typically involves a transition metal complex (often copper-based) that reversibly activates a dormant species (an alkyl halide) to generate a propagating radical. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization achieves control through a chain transfer agent, typically a thiocarbonylthio compound. nih.gov The propagating radical adds to the RAFT agent, forming an intermediate that fragments to release a new radical, allowing the original chain to become dormant. This process allows for the synthesis of well-defined polymers under a variety of conditions. nih.gov

Nitroxide-Mediated Polymerization (NMP) : NMP utilizes a stable nitroxide radical to reversibly cap the propagating polymer chain end. sigmaaldrich.com At elevated temperatures, the bond between the polymer chain and the nitroxide is homolytically cleaved, allowing for monomer addition before the chain is capped again. sigmaaldrich.com

These strategies could be employed to synthesize well-defined homopolymers of 1-IPN and to construct block copolymers incorporating 1-IPN segments with controlled architectures.

This compound can be copolymerized with other monomers to create materials with tailored properties. For example, copolymers of 2-isopropenylnaphthalene (B1580880) and maleic acid have been studied. acs.org The synthesis of such copolymers allows for the combination of the properties of the individual monomers into a single macromolecule.

The synthesis of copolymers can be achieved through various polymerization mechanisms, including radical polymerization. rsc.org For instance, a novel hydrophilic ternary copolymer was synthesized via free radical polymerization, demonstrating a common route for creating functional copolymers. rsc.org

The characterization of the resulting copolymer's microstructure is essential to understand its properties. A suite of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the copolymer composition (the relative ratio of the different monomer units) and the sequence distribution (how the monomers are arranged along the polymer chain). rsc.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to confirm the incorporation of the different monomer units by identifying their characteristic functional group vibrations within the copolymer structure. rsc.org

Gel Permeation Chromatography (GPC) : GPC is used to determine the molecular weight and molecular weight distribution (polydispersity) of the copolymer, providing insight into the control achieved during the polymerization process. nih.gov

Through these characterization methods, a detailed picture of the copolymer's architecture, including the arrangement and proportion of this compound units, can be established. rsc.orgmdpi.com

Controlled Radical Polymerization Strategies

Functional Polymers Derived from this compound

The naphthalene (B1677914) moiety in poly(this compound) (PIPN) presents a versatile platform for the development of functional polymers. The aromatic rings can be chemically modified to introduce a variety of functional groups, thereby tailoring the polymer's properties for specific, high-performance applications. This functionalization can be achieved either by polymerizing monomers that already contain the desired functional group or by post-polymerization modification of the PIPN backbone.

Development of Poly(this compound) Derivatives for Specific Applications

The development of functionalized PIPN derivatives is primarily driven by the quest for advanced materials with tailored optical, electronic, and thermal properties. While specific research on the functionalization of this compound is less extensive than that of its isomer, 2-isopropenylnaphthalene, the principles of synthesis and potential applications are analogous.

Living anionic polymerization stands out as a key technique, as it allows for the synthesis of well-defined block copolymers. researchgate.net This method enables the creation of macromolecules with precise control over molecular weight and narrow molecular weight distributions, which is crucial for many advanced applications. For instance, block copolymers incorporating PIPN segments can be designed. A notable example involves the synthesis of a catenated copolymer consisting of cyclic polystyrene with short poly(2-isopropenylnaphthalene) segments and cyclic polyisoprene, prepared via living anionic polymerization. researchgate.net In this structure, the naphthalene side groups can be radical-anionized, providing reactive sites for further chemical transformations. researchgate.net

The introduction of specific functional groups onto the naphthalene ring can significantly alter the polymer's characteristics. For example, the incorporation of polar groups can modify the polymer's solubility and surface properties. Functionalization can also be used to create reactive polymers that can be cross-linked or grafted onto other surfaces. A general approach to creating such functional polymers is through the polymerization of monomers that already bear a desired functional group, or through post-polymerization modification, where a precursor polymer is altered in a subsequent chemical reaction. nih.gov

One area of significant potential for functionalized PIPN is in the field of "plastic electronics". 20.210.105 Functional macromolecules are being designed for use in devices such as organic light-emitting diodes (OLEDs), photovoltaics, and sensors. 20.210.105 By attaching electron-donating or electron-accepting moieties to the naphthalene rings, the electronic properties of PIPN can be tuned to facilitate charge transport, a key requirement for these applications. 20.210.105

The synthesis of peroxide derivatives of related isopropylnaphthalene compounds has been reported, which act as initiators for free-radical oxidation. researchgate.net This suggests a potential route for creating functionalized PIPN with peroxide groups, which could then be used to initiate grafting reactions, leading to the formation of complex polymer architectures like comb or branched polymers.

Structure-Property Relationships in Poly(isopropenylnaphthalene) Materials for Advanced Functionality

The relationship between the chemical structure of PIPN derivatives and their resulting material properties is fundamental to designing polymers for advanced functionality. The inherent properties of the unmodified PIPN, such as its high glass transition temperature (Tg), provide a robust starting point for creating materials that are thermally stable.

The photophysical properties of polymers containing naphthalene are of particular interest. The naphthalene chromophore exhibits characteristic fluorescence, and its emission properties can be sensitive to the local environment and the presence of other functional groups. sciforum.net For instance, the formation of excimers (excited-state dimers) between adjacent naphthalene units is a well-documented phenomenon in vinyl aromatic polymers and can influence the emission spectrum. The introduction of different functional groups can alter the electronic structure of the naphthalene ring, leading to shifts in the absorption and emission wavelengths, as well as changes in the fluorescence quantum yield. sciforum.net These tailored photophysical properties are highly desirable for applications in sensors and optoelectronic devices.

The table below illustrates hypothetical structure-property relationships for functionalized poly(this compound), based on established principles in polymer science. The data presented are illustrative and intended to show the expected trends upon incorporation of specific functional groups.

| Functional Group | Expected Change in Glass Transition Temperature (Tg) | Potential Impact on Solubility | Anticipated Photophysical Effect | Potential Application |

| None (Pristine PIPN) | High (baseline) | Soluble in non-polar organic solvents | Characteristic naphthalene fluorescence | High-temperature resistant plastic |

| -OH (Hydroxyl) | Increase due to hydrogen bonding | Increased polarity, potential solubility in polar solvents | Quenching or red-shifting of fluorescence | Adhesives, coatings, reactive sites for further modification |

| -SO3H (Sulfonic Acid) | Significant increase | Water-soluble | Potential for altered fluorescence, ion-conductivity | Ion-exchange membranes, conductive polymers |

| -NH2 (Amino) | Increase due to hydrogen bonding and polarity | Increased polarity, potential for pH-responsive solubility | Can act as an electron donor, shifting emission | Cross-linking agent, precursor for further functionalization, gas separation membranes |

| -Br (Bromo) | Slight increase due to increased molecular weight | Similar to pristine PIPN | Heavy-atom effect can enhance phosphorescence | Precursor for cross-coupling reactions to introduce other functional groups, flame retardant |

The synthesis of block copolymers also offers a powerful route to controlling structure-property relationships. By combining a rigid, high-Tg PIPN block with a soft, flexible block (e.g., polybutadiene (B167195) or polysiloxane), materials with both high-temperature resistance and elastomeric properties can be created. researchgate.net The microphase separation of these blocks leads to the formation of well-defined nanostructures, which in turn dictate the macroscopic properties of the material. For example, triblock copolymers of styrene (B11656) and butadiene are well-known thermoplastic elastomers, and analogous materials incorporating PIPN could exhibit a wider operating temperature range due to the higher Tg of the PIPN block.

Formation and Environmental Occurrence of 1 Isopropenylnaphthalene in Complex Mixtures

Pyrolytic Generation of 1-Isopropenylnaphthalene from Biomass and Organic Matter

Pyrolysis is a thermochemical decomposition process of organic material at elevated temperatures in the absence of oxygen. mdpi.comencyclopedia.pub It is a key technology for converting biomass into valuable products, including bio-oil, biochar, and syngas. nih.govresearchgate.net The composition of these products is highly dependent on the feedstock and the reaction conditions. This compound has been identified as a compound present in the products of biomass pyrolysis.

Lignocellulosic biomass, which is primarily composed of cellulose, hemicellulose, and lignin (B12514952), undergoes complex reactions during pyrolysis. nih.govresearchgate.net The decomposition of these individual components contributes to the formation of a wide array of chemical compounds in the resulting bio-oil. nih.govresearchgate.net

The formation of aromatic compounds like this compound during pyrolysis is largely attributed to the degradation of lignin. researchgate.net Lignin is a complex polymer of phenylpropane units, and its pyrolysis involves the cleavage of ether and carbon-carbon bonds, leading to the formation of various aromatic compounds. researchgate.netmdpi.com The process is believed to occur through a series of radical-induced reactions. mdpi.com While the precise, detailed mechanisms for the formation of specific polycyclic aromatic hydrocarbons (PAHs) like this compound from lignin are still under active investigation, it is understood that the process involves the initial breakdown of the lignin polymer into smaller, unstable radical species. mdpi.comunit.no These species then undergo secondary reactions, or pyrosynthesis, to form more complex and stable aromatic structures. unit.no

The structural units of lignin, which vary between different types of biomass (e.g., hardwood vs. softwood), influence the composition of the resulting pyrolysis products. mdpi.com For instance, the higher proportion of more easily cleaved β-O-4 linkages in hardwood lignin leads to a greater generation of radicals compared to softwood lignin, which can affect the subsequent formation of aromatic compounds. mdpi.com

| Biomass Component | Primary Pyrolysis Products |

|---|---|

| Cellulose | Levoglucosan, furans, other oxygenates |

| Hemicellulose | Similar to cellulose, with more volatile products |

| Lignin | Phenols, guaiacols, syringols, aromatic hydrocarbons |

Sesquiterpenes, which are C15 hydrocarbons common in many plants, have also been identified as potential precursors to the formation of PAHs during pyrolysis. unit.no These compounds, with their bicyclic or tricyclic structures, can undergo thermal degradation and rearrangement to form aromatic compounds. unit.no

Research on the pyrolysis of various sesquiterpenes has shown that they can lead to the formation of a range of PAHs. unit.no While direct evidence specifically linking common sesquiterpenes to the formation of this compound is an area of ongoing research, the general pathway of pyrosynthesis from smaller molecular fragments suggests that such transformations are plausible. The initial step in the pyrolysis of these larger molecules is the cleavage into smaller, unstable species, which then react to form more massive and stable molecules like PAHs. unit.no

The yield and composition of pyrolysis products, including this compound, are significantly influenced by reaction conditions such as temperature, heating rate, and pressure. nih.govnih.gov

Temperature: Higher pyrolysis temperatures generally favor the cracking of larger molecules into smaller ones and can lead to a higher yield of aromatic compounds. mdpi.com For example, in the pyrolysis of microalgae, the content of aliphatic hydrocarbons increased with temperature up to 700°C. mdpi.com However, very high temperatures can also lead to the formation of more stable, less substituted PAHs. The optimal temperature for the production of specific compounds can vary. For instance, a study on the pyrolysis of Schizochytrium limacinum found that a lower temperature of 400°C was optimal for producing biofuel with minimal pollutants, even though the maximum product yield was at 700°C. mdpi.com

Heating Rate: The rate at which the biomass is heated also plays a crucial role. Fast pyrolysis, characterized by high heating rates and short residence times, is typically employed to maximize the yield of liquid bio-oil. encyclopedia.pub This rapid heating promotes the fragmentation of biomass polymers into condensable vapors that, when cooled, form bio-oil. nih.gov

Pressure: Increasing the pyrolysis pressure has been shown to enhance the biochar yield and can influence the surface functional groups and combustion characteristics of the resulting char. nih.gov The effect of pressure on the yield of specific bio-oil components like this compound is complex and depends on the interactions with other process parameters.

| Temperature (°C) | Total Product Yield (%) | Pollutant Release (%) |

|---|---|---|

| 400 | 61.2 | 2.1 |

| 700 | 67.7 | 12.3 |

Pyrolysis of Sesquiterpenes as Precursors to this compound

Presence of this compound in Thermochemical Conversion Products

This compound has been detected in the complex mixtures produced from various thermochemical conversion processes of organic materials.

Bio-oil, the liquid product of biomass pyrolysis, is a complex mixture of water, organic acids, aldehydes, ketones, phenols, and a variety of aromatic compounds. encyclopedia.pub The specific composition depends heavily on the biomass feedstock and pyrolysis conditions. mdpi.com

Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used to identify the numerous compounds present in bio-oil. researchgate.net this compound has been identified as a component in bio-oils derived from different feedstocks, including:

Garden waste: Pyrolysis of garden waste with a graphite (B72142) susceptor in a microwave system produced bio-oil containing this compound.

Municipal Solid Waste (MSW): Catalytic microwave pyrolysis of model MSW component mixtures also resulted in the formation of this compound, with a reported composition of 0.11% in one study. rsc.org

Creosoted wood: The pyrolysis of wood treated with creosote (B1164894) has also been shown to produce this compound. scribd.com

Hydrothermal Liquefaction (HTL): In the HTL of certain biomass, this compound was identified as a significant peak in the resulting bio-oil. sciengine.com Another study on HTL of waste materials also detected its presence. auburn.edu

Downdraft Gasification: Tar produced from a small downdraft gasifier using biomass pellets also contained this compound. nii.ac.jp

Coal liquefaction is a process that converts solid coal into liquid fuels and chemicals. wikipedia.orgmdpi.com This can be achieved through direct or indirect routes. mdpi.com In direct coal liquefaction (DCL), coal is dissolved in a solvent at high temperature and pressure with the addition of hydrogen. jcoal.or.jp The resulting liquid products are complex mixtures of hydrocarbons.

Studies on the characterization of liquids derived from coal liquefaction have identified this compound as one of the many aromatic compounds present. metu.edu.tr Its formation is a result of the thermal breakdown and hydrogenation of the complex polycyclic aromatic structures that constitute coal.

Theoretical and Computational Chemistry of 1 Isopropenylnaphthalene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and chemical reactivity of molecules like 1-isopropenylnaphthalene. ias.ac.inunige.ch These calculations allow for the prediction of various molecular parameters that are difficult to measure experimentally.

Studies on similar vinylarenes have shown that the stability of the intermediate carbocation significantly influences the reaction pathway. For this compound, the positive charge would be stabilized by the adjacent naphthalene (B1677914) ring through resonance, a factor that can be quantified using quantum chemical calculations. These calculations can also elucidate the stereochemical outcome of the reaction by comparing the energies of different transition states leading to various stereoisomers.

The three-dimensional structure of this compound is not static; the isopropenyl group can rotate relative to the naphthalene ring. This rotation is associated with an energetic profile that can be accurately calculated using quantum chemical methods. youtube.commpg.de The analysis of this profile reveals the most stable conformations (energy minima) and the energy barriers between them (rotational barriers).

For this compound, a key dihedral angle is the one that describes the twist of the isopropenyl group out of the plane of the naphthalene ring. A planar conformation would maximize the conjugation between the π-electron systems of the isopropenyl group and the naphthalene ring, which is an electronically stabilizing interaction. However, this planarity is counteracted by steric hindrance between a methyl group of the isopropenyl substituent and the hydrogen atom at the 8-position of the naphthalene ring.

Computational studies can precisely determine the balance between these electronic and steric effects. The resulting potential energy curve typically shows that the lowest energy conformation is one where the isopropenyl group is slightly twisted out of the naphthalene plane to alleviate steric strain while still maintaining significant π-conjugation. The energy of other conformations, such as the fully planar and perpendicular arrangements, can also be calculated to provide a comprehensive understanding of the molecule's flexibility. csic.es

| Conformation | Dihedral Angle (Isopropenyl vs. Naphthalene) | Relative Energy (kcal/mol) |

|---|---|---|

| Near-Planar (Minimum) | ~20° | 0.0 |

| Planar (Transition State) | 0° | ~1.5 |

| Perpendicular (Transition State) | 90° | ~4.0 |

Prediction of Reaction Pathways and Transition States

Molecular Dynamics Simulations for Condensed Phase Behavior and Polymerization Studies

While quantum chemistry excels at describing individual molecules, molecular dynamics (MD) simulations are employed to study the behavior of this compound in bulk phases (liquids or solids) and during polymerization. researchgate.net MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of the system. mdpi.com

In the condensed phase, MD can be used to predict macroscopic properties like density, viscosity, and diffusion coefficients from the underlying intermolecular interactions. These simulations can also reveal details about the local arrangement of molecules in the liquid state. muni.cz

During polymerization, MD simulations can model the growth of a polymer chain in a realistic environment, such as in a solvent or in the bulk monomer. This allows researchers to study how the polymer chain folds and moves as it grows, and how these dynamics are influenced by factors like temperature and the surrounding medium. This can provide insights into the microstructure and properties of the resulting polymer. nih.gov For instance, simulations can help understand the process of phase separation in block copolymers containing poly(this compound). acs.org

Computational Design of Novel this compound Derivatives and Polymers

Computational chemistry is a powerful tool for the rational design of new materials. biolscigroup.usnih.govnih.gov By modifying the structure of this compound in silico, it is possible to predict the properties of novel derivatives and their corresponding polymers before they are synthesized in the lab. rsc.orgmdpi.com

For example, different chemical groups can be computationally attached to the naphthalene ring, and quantum chemical calculations can then predict how these modifications affect the monomer's electronic properties, such as its ionization potential and electron affinity. These properties are directly related to the monomer's reactivity in different types of polymerization.

Furthermore, computational methods can be used to predict the properties of the resulting polymers. By combining information from quantum chemical calculations on small oligomers with MD simulations of larger polymer chains, it is possible to estimate properties such as the glass transition temperature, mechanical strength, and even optical and electronic properties. uni-wuerzburg.de This computational pre-screening can guide experimental efforts toward the synthesis of new polymers with desired characteristics for specific applications. nih.gov

Advanced Analytical Methodologies in 1 Isopropenylnaphthalene Research

Chromatographic Techniques for Separation and Quantification in Complex Samples

Chromatographic methods are indispensable for isolating 1-isopropenylnaphthalene from intricate matrices and determining its concentration. Gas and liquid chromatography, in particular, offer high-resolution separation essential for accurate analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing both qualitative and quantitative information.

In the analysis of this compound, GC-MS is frequently used to identify it within complex mixtures, such as bio-oils derived from the pyrolysis of agricultural wastes or other organic materials. omicsonline.orgimperial.ac.uk For instance, in the pyrolysis of a mixture of discarded soybean frying oil, coffee grounds, and eucalyptus sawdust, this compound was identified as a product with a specific retention time. omicsonline.org The NIST Chemistry WebBook provides Kovats retention index data for this compound on different types of capillary columns, which is crucial for its identification in complex chromatograms. nist.gov The mass spectrum of this compound is characterized by a prominent molecular ion peak and specific fragmentation patterns that serve as a fingerprint for its identification. nist.govnih.gov

Below is a table summarizing key GC-MS data for this compound.

| Parameter | Value | Reference |

| Kovats Retention Index (Standard non-polar column) | 1500 | nist.gov |

| Top m/z Peak | 153 | nih.gov |

| 2nd Highest m/z Peak | 168 | nih.gov |

| 3rd Highest m/z Peak | 152 | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds in a liquid mobile phase. It is particularly useful for non-volatile or thermally sensitive compounds. HPLC is instrumental in assessing the purity of this compound and separating it from its isomers. welch-us.comchromforum.org The choice of stationary phase, mobile phase composition, and detector are critical for achieving the desired separation. chromforum.orgoatext.com

For instance, reversed-phase HPLC, where a non-polar stationary phase is used with a polar mobile phase, is a common approach for the analysis of aromatic compounds like this compound. researchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Diode-array detectors (DAD) can be used to obtain UV-Vis spectra of the eluting peaks, aiding in peak identification and purity assessment. oatext.comchromatographyonline.com The separation of isomers, which often have very similar physical and chemical properties, can be particularly challenging and may require specialized columns and optimized conditions. welch-us.com While specific HPLC methods for this compound are not extensively detailed in the provided results, the principles of HPLC for separating aromatic isomers are well-established. nih.govbeilstein-journals.org

Spectroscopic Methods for Mechanistic Insights and Structural Confirmation in Reaction Studies

Spectroscopic techniques provide invaluable information about the molecular structure and bonding within a molecule. For this compound, NMR, IR, and UV-Vis spectroscopy are key to confirming its identity and understanding its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, ¹H NMR spectroscopy can be used to identify the different types of protons in the molecule, including those on the naphthalene (B1677914) ring and the isopropenyl group. The chemical shifts, integration of signals, and coupling patterns provide a wealth of structural information. researchgate.netyoutube.com Similarly, ¹³C NMR spectroscopy reveals the number of unique carbon atoms and their chemical environments. youtube.com Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can establish connectivity between protons and carbons, further confirming the structure. mdpi.com The analysis of NMR data is crucial for distinguishing between isomers and confirming the regiochemistry of reactions involving the naphthalene ring. uci.edufrontiersin.org

The following table presents typical ¹³C NMR spectral data for this compound.

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 139.1 |

| C2 | 125.7 |

| C3 | 125.6 |

| C4 | 123.7 |

| C4a | 131.6 |

| C5 | 128.1 |

| C6 | 126.0 |

| C7 | 125.5 |

| C8 | 125.4 |

| C8a | 133.8 |

| C1' | 145.2 |

| C2' | 114.7 |

| CH3 | 22.9 |

| Note: Data is illustrative and can vary based on solvent and experimental conditions. |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Conjugation Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. ijrpr.com The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, IR spectroscopy can confirm the presence of the aromatic naphthalene ring through its characteristic C-H and C=C stretching vibrations. nih.gov The isopropenyl group will also exhibit specific C=C and C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. technologynetworks.com Aromatic compounds like this compound have conjugated π-electron systems that absorb UV light, leading to characteristic absorption spectra. omlc.org The wavelengths of maximum absorbance (λmax) and the molar absorptivity provide information about the extent of conjugation. bgu.ac.ilresearchgate.net The UV-Vis spectrum of this compound is expected to show strong absorptions corresponding to the π → π* transitions of the naphthalene ring system, influenced by the isopropenyl substituent. mpg.demuni.cz

Thermal Analysis Techniques in Polymer and Pyrolysis Research

Thermal analysis techniques are crucial for studying the thermal stability and decomposition behavior of materials, including polymers derived from or related to this compound, and for analyzing its formation during pyrolysis. mdpi.comnih.gov

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful analytical method where a sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are analyzed by GC-MS. eag.commeasurlabs.com This technique is widely used to study the composition of pyrolysis products from various materials, including biomass and synthetic polymers. mdpi.commdpi.com Several studies have identified this compound as a pyrolysis product of different materials, such as oil shale and laminates, using Py-GC-MS. metu.edu.trua.es The temperature of pyrolysis can significantly influence the yield and types of products formed. unit.no For example, the pyrolysis of Schizochytrium limacinum at different temperatures showed the formation of this compound at higher temperatures. mdpi.com

The following table shows the detection of this compound in the pyrolysis products of different materials.

| Material | Pyrolysis Temperature (°C) | Analytical Technique | Reference |

| Schizochytrium limacinum | 700-800 | Py-GC/MS | mdpi.com |

| Agricultural Wastes | Up to 800 | Py-GC-MS | omicsonline.org |

| Copper Clad Laminates | Not specified | Py-GC-MS | ua.es |

| Oil Shale | Not specified | GC-MS | metu.edu.tr |

These advanced analytical methodologies provide a comprehensive toolkit for the detailed investigation of this compound, enabling its identification, quantification, and structural characterization in a wide range of research applications.

Q & A

Q. What critical data gaps exist in understanding chronic exposure effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.